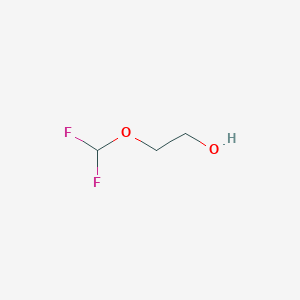

2-(Difluoromethoxy)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Difluoromethoxy)ethan-1-ol” is a fluorinated, aliphatic alcohol compound with the molecular formula C3H6F2O2 . It has a CAS Number of 1781606-88-9 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C3H6F2O2/c4-3(5)7-2-1-6/h3,6H,1-2H2 . This indicates that the molecule consists of three carbon atoms, six hydrogen atoms, two fluorine atoms, and two oxygen atoms.Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 112.08 . The predicted density is 1.202±0.06 g/cm3 , and the predicted boiling point is 100.4±30.0 °C .Applications De Recherche Scientifique

Gas Separations Using Ionic Liquid Membranes

Supported ionic liquid membranes (SILMs) have shown superior performance over standard polymers for CO2/N2 and CO2/CH4 separations under mixed gas conditions. Research emphasizes the need for future studies on SILMs cast from room temperature ionic liquids (RTILs) with smaller molar volumes, suggesting a shift towards optimizing SILM performance for CO2 separations. This exploration includes functionalization and facilitated transport to enhance separation efficiency, highlighting a potential area for the application of 2-(Difluoromethoxy)ethan-1-ol in modifying RTIL properties or as a solvent modifier to improve gas separation processes (Scovazzo, 2009).

Downstream Processing of Biologically Produced Diols

The compound's relevance is also seen in the purification and recovery of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol. These chemicals, with a wide range of applications, account for more than 50% of the total costs in microbial production due to the complexity of their separation from fermentation broth. This context suggests a potential for this compound in developing more efficient separation technologies, possibly as a solvent or in the design of novel extraction processes that could lower energy consumption and improve yield and purity (Xiu & Zeng, 2008).

Environmental Degradation of Polyfluoroalkyl Chemicals

The environmental biodegradability of polyfluoroalkyl chemicals, including those containing this compound, focuses on their degradation into less harmful substances. This area explores microbial degradation pathways, defluorination potential, and the identification of novel degradation intermediates, suggesting a critical need for understanding how such compounds, or derivatives thereof, break down in environmental settings. It underscores the importance of research into the fate of fluorinated compounds and their impacts on ecological and human health (Liu & Mejia Avendaño, 2013).

CF Bond Activation for Synthesis

The review of CF bond activation in aliphatic fluorides, including compounds like this compound, illuminates methods for synthesizing new fluorinated building blocks. These methodologies involve Lewis acid activation, transition-metal mediation, and the use of bases for the elimination of hydrofluoride. This work reveals the compound's potential in creating versatile, fluorinated molecules for pharmaceuticals, agrochemicals, and materials science, demonstrating the broad applicability of fluorinated organics in modern chemical synthesis (Shen et al., 2015).

Orientations Futures

While specific future directions for “2-(Difluoromethoxy)ethan-1-ol” are not available, fluorinated compounds in general are of high interest in various fields, including pharmaceuticals and agrochemicals . The development of alternative fluorinated groups is highly necessary, especially considering the bioaccumulation of fluorinated compounds in water, air, and soil .

Propriétés

IUPAC Name |

2-(difluoromethoxy)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2O2/c4-3(5)7-2-1-6/h3,6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIKAQWBBZLXFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781606-88-9 |

Source

|

| Record name | 2-(difluoromethoxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2969934.png)

![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B2969940.png)

![1-(2,6-Difluorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea](/img/structure/B2969943.png)

![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2969945.png)

![4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2969948.png)

![7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2969953.png)